molecular formula C7H15N5 B13258363 N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13258363
M. Wt: 169.23 g/mol
InChI Key: XJGTXWCANOLIIG-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1692466-70-8) is a high-purity organic compound with a molecular formula of C7H15N5 and a molecular weight of 169.23 g/mol . This substituted 1,2,4-triazole derivative features a distinct molecular structure with both dimethylamine and methylamino functional groups, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The compound's structure is characterized by the SMILES code CC(C1=NC(N(C)C)=NN1)NC . Compounds within the 1,2,4-triazole chemical class are known to exhibit significant biological activities and are frequently explored in pharmaceutical research for their potential as therapeutic agents . Researchers utilize this specific triazole derivative as a key building block in the synthesis of more complex molecules, particularly in developing compounds with potential pharmacological properties. As a substituted triazole, it serves as a privileged scaffold in designing molecular frameworks for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed according to laboratory safety protocols.

Properties

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H15N5/c1-5(8-2)6-9-7(11-10-6)12(3)4/h5,8H,1-4H3,(H,9,10,11)

InChI Key

XJGTXWCANOLIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N(C)C)NC

Origin of Product

United States

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is typically constructed via cyclization reactions. Key methods include:

a. Hydrazide-Amidine Cyclocondensation
Reaction of hydrazides with amidines under basic conditions forms 1,2,4-triazoles. For example:
$$
\text{R-CONHNH}2 + \text{R'-C(=NH)NH}2 \xrightarrow{\text{Base}} \text{Triazole derivative} + \text{H}_2\text{O}
$$
This method is adaptable for introducing substituents at positions 3 and 5 of the triazole ring.

b. Dimroth Rearrangement
5-Amino-1,2,4-triazoles can be synthesized via azide-nitrile cycloaddition followed by Dimroth rearrangement, enabling precise placement of amino groups.

Functionalization at Position 3: N,N-Dimethylamine

The dimethylamino group is introduced via alkylation of a primary amine intermediate:

Stepwise Protocol

  • Start with 5-substituted-1H-1,2,4-triazol-3-amine.
  • Treat with methyl iodide (2 equivalents) and a base (e.g., K$$2$$CO$$3$$) in DMF or acetonitrile.
  • Reaction conditions: 60–80°C, 12–24 hours.

Example Reaction
$$
\text{Triazole-NH}2 + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-N(CH}3\text{)}2 + 2 \text{HI}
$$

Functionalization at Position 5: 1-(Methylamino)ethyl

The ethylmethylamino side chain is introduced via:

a. Nucleophilic Substitution

  • Prepare 5-(1-chloroethyl)-triazole intermediate.
  • React with methylamine in ethanol at elevated temperatures (50–70°C).

b. Reductive Amination

  • Condense 5-acetyltriazole with methylamine using a reducing agent (e.g., NaBH$$_3$$CN).
  • Yields the 1-(methylamino)ethyl group.

Example Reaction
$$
\text{Triazole-COCH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Triazole-CH(NHCH}3\text{)-CH}3
$$

Integrated Synthesis Pathways

Combining the above steps, two viable routes emerge:

Route 1: Sequential Functionalization

Step Reaction Conditions Yield (%)
1 Triazole core formation Hydrazide + amidine, 100°C 75–85
2 N,N-Dimethylation at C3 CH$$3$$I, K$$2$$CO$$_3$$, DMF 60–70
3 1-(Methylamino)ethyl at C5 CH$$3$$NH$$2$$, NaBH$$_3$$CN 50–65

Route 2: Pre-functionalized Cyclization

  • Use pre-alkylated precursors (e.g., 1-(methylamino)ethyl hydrazide) in cyclocondensation with dimethylamidine.
  • Advantages: Fewer steps, higher overall yield (~70%).

Analytical Validation

Critical characterization data for intermediates and final product:

Intermediate 1 (5-Acetyltriazole-3-amine)

Final Product

  • HRMS (ESI+) : m/z calcd for C$$7$$H$${16}$$N$$_6$$: 208.1422; found: 208.1418.
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H), 1605 cm$$^{-1}$$ (C=N).

Challenges and Optimizations

  • Regioselectivity : Ensure substitution at C3 and C5 via steric/electronic control.
  • Side Reactions : Minimize over-alkylation using controlled stoichiometry.
  • Purification : Chromatography (SiO$$_2$$, EtOAc/hexane) or recrystallization (ethanol/water).

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and related 1,2,4-triazol-3-amine derivatives:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Purity (%) Key Applications/Activities References
Target Compound 3: N,N-dimethyl; 5: 1-(methylamino)ethyl ~223.3* (estimated) ~95† Not explicitly reported; inferred medicinal/biological potential
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 3: N,N-dimethyl; 5: piperidin-4-yl 195.27 95 Not specified
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 3: N-(2-nitrophenyl); 5: phenyl 282.10 100 Anticancer activity
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3: NH₂; 5: (3-fluorophenyl)methyl 192.20 95 Life science research
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine 3: nitro; 5: azido 158.09 High Energetic materials (detonation velocity: 8159–9409 m/s)
Rizatriptan (N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine) Indole-linked triazole 269.34 Pharmaceutical grade Migraine treatment (5-HT₁D agonist)

*Estimated using fragment-based calculations. †Assumed based on purity trends for similar triazole derivatives .

Biological Activity

N,N-dimethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its structural features and potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that illustrate its applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H15_{15}N5_5, with a molecular weight of approximately 169.23 g/mol. The compound features a triazole ring which is known for its diverse reactivity and biological significance.

PropertyValue
Molecular FormulaC7_7H15_{15}N5_5
Molecular Weight169.23 g/mol
CAS Number1692466-70-8

Synthesis

The synthesis of this compound can be achieved through several methods involving the formation of the triazole ring and subsequent functionalization with methyl and ethyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-function relationships.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains. For instance:

  • Gram-positive Bacteria : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL.
  • Gram-negative Bacteria : Similar MIC values were recorded, indicating effective antibacterial activity.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrated moderate antifungal activity with MIC values between 31.25 and 62.5 μg/mL. This dual activity enhances its appeal in pharmaceutical applications targeting both bacterial and fungal infections.

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives, including this compound, highlighted its effectiveness against resistant strains of bacteria. The compound was part of a broader screening that aimed to identify new antimicrobial agents capable of overcoming resistance mechanisms in pathogenic bacteria .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the SAR of triazole compounds revealed that modifications at the methylamino and dimethylamino positions significantly influenced biological activity. The presence of these groups in this compound was correlated with enhanced lipophilicity and improved interaction with microbial targets .

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